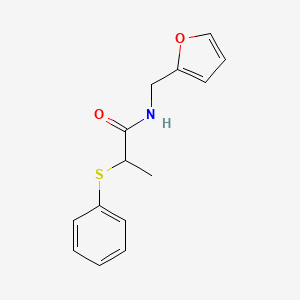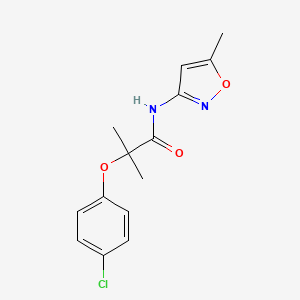![molecular formula C19H20N2O3 B3937747 (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3937747.png)
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Übersicht
Beschreibung
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as MPPP, is a synthetic compound that belongs to the class of phenylacetone derivatives. It has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to produce a range of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, as well as to reduce pain and inflammation. In addition, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, it exhibits a range of potential therapeutic effects that make it a valuable tool for investigating the underlying mechanisms of neurological disorders.
However, there are also some limitations associated with the use of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments. For example, it has been shown to exhibit some toxic effects at high doses, which may limit its use in certain experimental settings. In addition, the exact mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One area of interest is the development of more selective and potent derivatives of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone that may exhibit improved therapeutic properties. In addition, further studies are needed to better understand the mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its potential therapeutic applications. Finally, more research is needed to investigate the potential toxic effects of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and to develop strategies to minimize these effects in experimental settings.
Conclusion:
In conclusion, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease. While there are some limitations associated with its use in lab experiments, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone remains a valuable tool for investigating the underlying mechanisms of these disorders. Further research is needed to fully understand the potential therapeutic applications of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and to develop more selective and potent derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-7-15(8-6-14)19(22)16-9-10-17(18(13-16)21(23)24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMVOWAAGHWQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3937665.png)
![5-chloro-2-methoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3937671.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937678.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3937680.png)
![N,N-diallyl-6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937690.png)
![6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937693.png)

![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3937707.png)


![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-(trifluoromethyl)cyclopropanecarboxamide](/img/structure/B3937715.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3937730.png)

